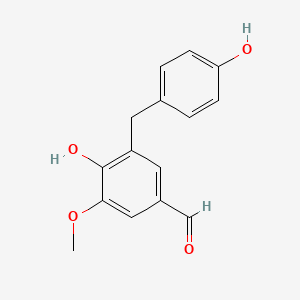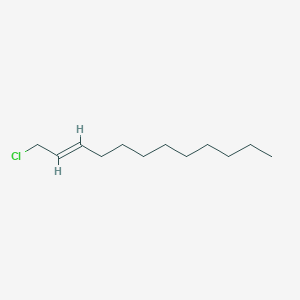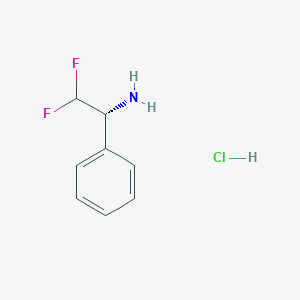
4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with 4-hydroxybenzyl alcohol under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition.
類似化合物との比較
Similar Compounds
4-Hydroxybenzaldehyde: A simpler analog with similar functional groups but lacking the methoxy group.
Vanillin: Contains a methoxy group but differs in the position of the hydroxy group.
Syringaldehyde: Similar structure with additional methoxy groups.
Uniqueness
4-Hydroxy-3-(4-hydroxybenzyl)-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy and methoxy groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1141892-38-7 |
|---|---|
分子式 |
C₁₅H₁₄O₄ |
分子量 |
258.27 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







